吡罗赫丁

描述

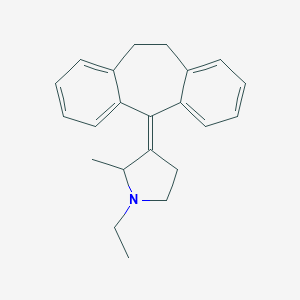

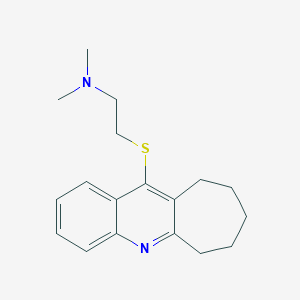

Piroheptine, also known by the brand name Trimol, is an anticholinergic and antihistamine used as an antiparkinsonian agent . It was observed to prevent the reuptake of dopamine and is therefore a Dopamine Reuptake Inhibitor (DRI) . Piroheptine comes from a family of drugs that includes pridefine and etifelmine .

Synthesis Analysis

Piroheptine was developed by Fujisawa Pharmaceutical Co. Ltd. in the 1970s and started selling in 1974 in Japan . It was found to possess a potent anti-acetylcholine activity . A series of dibenzo [a,d]cyclohepten-5-ylidene pyrrolidine derivatives were synthesized by Fujisawa Pharmaceutical Co. Ltd., among which FK-1190 had a dibenzo [a,d]cycloheptene skeleton, similar to amitriptyline, and had an antiacetylcholine activity .Molecular Structure Analysis

Piroheptine contains a total of 51 bonds; 26 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis

Piroheptine and other anticholinergic agents are considered to block the muscarinic acetylcholine receptors and cholinergic nerve activity . It has an anticholinergic activity selectively in the central nervous system and enhances the availability of dopamine .Physical And Chemical Properties Analysis

Piroheptine has a molecular formula of C22H25N and a molecular weight of 303.449 g·mol −1 . It has a density of 1.1±0.1 g/cm 3, a boiling point of 434.5±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .科学研究应用

Application in Parkinson’s Disease

Scientific Field

Neurology

Summary of Application

Piroheptine has been used in the treatment of Parkinson’s disease. It has an anticholinergic activity and l-DOPA potentiating effect in the central nervous system. It is considered to block the muscarinic acetylcholine receptors and cholinergic nerve activity .

Methods of Application

Piroheptine is administered as a medication. It has weak peripheral activity compared to other anticholinergic agents. In animal experiments, piroheptine showed protective effects to MPTP induced striatal loss .

Results or Outcomes

Piroheptine has been found to reduce symptoms of Parkinson’s disease such as tremor, rigidity, and bradykinesia. It enhances the effects of l-DOPA and reduces the total dose of l-DOPA needed .

Application in Metabolic Processes in Rabbits

Scientific Field

Pharmacology

Summary of Application

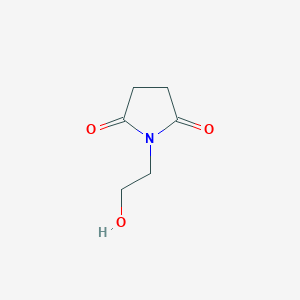

Piroheptine has been studied for its metabolic process in rabbits. The structure of a main metabolite of piroheptine excreted in urine after being administered to rabbits has been determined .

Methods of Application

Piroheptine is administered to rabbits and its metabolites are analyzed in the urine. The structure of the metabolite was determined by X-ray analysis of its hydrobromide .

Results or Outcomes

It has been found that the hydroxylation in the metabolic process takes place at the 2-position in the benzene ring located far from the N-ethyl group on the pyrrolidine ring .

Application in Schizophrenia

Scientific Field

Psychiatry

Summary of Application

While Piroheptine is not directly mentioned in the treatment of schizophrenia, anticholinergic drugs, which Piroheptine is a part of, are often used in the treatment of this condition .

Methods of Application

Anticholinergic drugs are administered as part of a comprehensive treatment plan for schizophrenia .

Results or Outcomes

The effects of anticholinergic drugs on the serum level of zotepine, a new antipsychotic drug, were studied in schizophrenic patients. It was found that these drugs did not affect the serum level of zotepine nor caused significant side-effects .

Application in Depression

Summary of Application

While Piroheptine is not directly mentioned in the treatment of depression, antidepressants, which Piroheptine is a part of, are often used in the treatment of this condition .

Methods of Application

Antidepressants are administered as part of a comprehensive treatment plan for depression .

Results or Outcomes

The effects of antidepressants on the serum level of zotepine, a new antipsychotic drug, were studied in patients with depression. It was found that these drugs did not affect the serum level of zotepine nor caused significant side-effects .

Application in Anxiety

Summary of Application

While Piroheptine is not directly mentioned in the treatment of anxiety, anticholinergic drugs, which Piroheptine is a part of, are often used in the treatment of this condition .

Methods of Application

Anticholinergic drugs are administered as part of a comprehensive treatment plan for anxiety .

Results or Outcomes

The effects of anticholinergic drugs on the serum level of zotepine, a new antipsychotic drug, were studied in patients with anxiety. It was found that these drugs did not affect the serum level of zotepine nor caused significant side-effects .

Application in Sleep Disorders

Scientific Field

Sleep Medicine

Summary of Application

While Piroheptine is not directly mentioned in the treatment of sleep disorders, anticholinergic drugs, which Piroheptine is a part of, are often used in the treatment of this condition .

Methods of Application

Anticholinergic drugs are administered as part of a comprehensive treatment plan for sleep disorders .

Results or Outcomes

The effects of anticholinergic drugs on the serum level of zotepine, a new antipsychotic drug, were studied in patients with sleep disorders. It was found that these drugs did not affect the serum level of zotepine nor caused significant side-effects .

Application in Cognitive Disorders

Scientific Field

Neurology and Psychiatry

Summary of Application

While Piroheptine is not directly mentioned in the treatment of cognitive disorders, anticholinergic drugs, which Piroheptine is a part of, are often used in the treatment of these conditions .

Methods of Application

Anticholinergic drugs are administered as part of a comprehensive treatment plan for cognitive disorders .

Results or Outcomes

The effects of anticholinergic drugs on the serum level of zotepine, a new antipsychotic drug, were studied in patients with cognitive disorders. It was found that these drugs did not affect the serum level of zotepine nor caused significant side-effects .

Application in Neurodegenerative Diseases

Summary of Application

While Piroheptine is not directly mentioned in the treatment of neurodegenerative diseases, anticholinergic drugs, which Piroheptine is a part of, are often used in the treatment of these conditions .

Methods of Application

Anticholinergic drugs are administered as part of a comprehensive treatment plan for neurodegenerative diseases .

Results or Outcomes

The effects of anticholinergic drugs on the serum level of zotepine, a new antipsychotic drug, were studied in patients with neurodegenerative diseases. It was found that these drugs did not affect the serum level of zotepine nor caused significant side-effects .

Application in Cardiovascular Diseases

Scientific Field

Cardiology

Summary of Application

While Piroheptine is not directly mentioned in the treatment of cardiovascular diseases, anticholinergic drugs, which Piroheptine is a part of, are often used in the treatment of these conditions .

Methods of Application

Anticholinergic drugs are administered as part of a comprehensive treatment plan for cardiovascular diseases .

Results or Outcomes

The effects of anticholinergic drugs on the serum level of zotepine, a new antipsychotic drug, were studied in patients with cardiovascular diseases. It was found that these drugs did not affect the serum level of zotepine nor caused significant side-effects .

属性

IUPAC Name |

1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJQZSDCCLDOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16378-22-6 (hydrochloride) | |

| Record name | Piroheptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30864672 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piroheptine | |

CAS RN |

16378-21-5 | |

| Record name | Piroheptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16378-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piroheptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIROHEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR6Y753ARL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

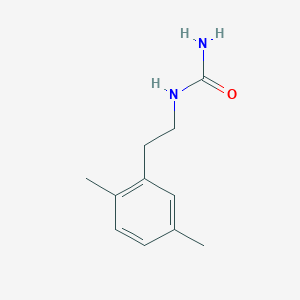

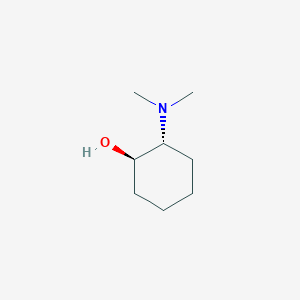

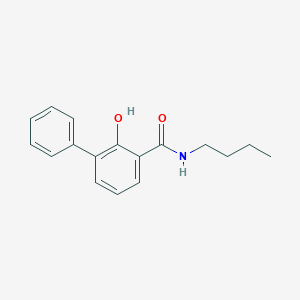

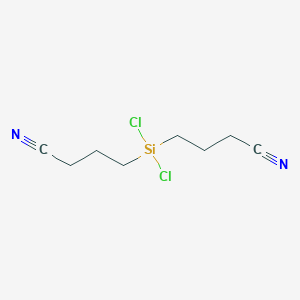

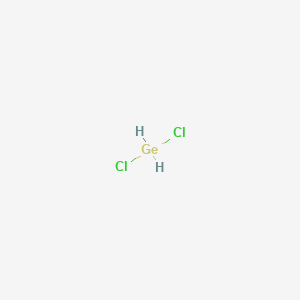

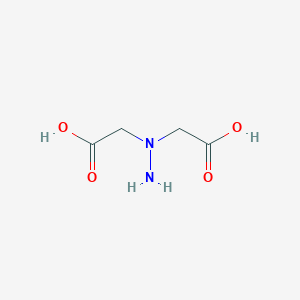

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)